- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

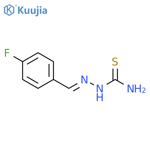

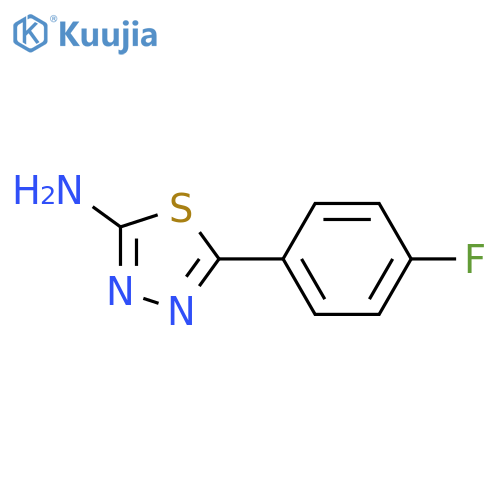

Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure

상품 이름:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-

- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole

- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine

- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol

- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)

- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine

- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

- MLS000106676

- CCG-200216

- SR-01000402366

- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-

- CHEMBL1711247

- MFCD00981219

- 942-70-1

- F0345-3713

- Cambridge id 5554904

- STK346807

- AKOS000225522

- Oprea1_492697

- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%

- HMS2461A20

- SMR000111053

- SR-01000402366-1

- SCHEMBL1143313

- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&

- AB07890

- DB-005944

- DTXSID10339176

- Oprea1_665684

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #

- NS-01913

-

- MDL: MFCD00981219

- 인치: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

- InChIKey: WRSVCKNLHZWSNJ-UHFFFAOYSA-N

- 미소: FC1C=CC(C2SC(N)=NN=2)=CC=1

계산된 속성

- 정밀분자량: 195.02700

- 동위원소 질량: 195.027

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 1

- 복잡도: 173

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 80A^2

- 소수점 매개변수 계산 참조값(XlogP): 1.8

실험적 성질

- 밀도: 1.423g/cm3

- 융해점: 238-243 °C

- 비등점: 351.9ºC at 760mmHg

- 플래시 포인트: 166.6ºC

- 굴절률: 1.643

- PSA: 80.04000

- LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H302-H319

- 경고성 성명: P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-36

- 보안 지침: S26

-

위험물 표지:

- 위험 용어:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM305164-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 25g |

$646 | 2024-07-19 | |

| Life Chemicals | F0345-3713-2.5g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 2.5g |

$72.0 | 2023-09-07 | |

| abcr | AB219777-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25g |

€695.00 | 2025-02-15 | |

| Life Chemicals | F0345-3713-10g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 10g |

$199.0 | 2023-09-07 | |

| TRC | F594485-500mg |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 500mg |

$ 98.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 97% | 5G |

¥3807.03 | 2022-02-24 | |

| abcr | AB219777-25 g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25 g |

€745.50 | 2023-07-20 | |

| abcr | AB219777-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 1g |

€99.80 | 2025-02-15 | |

| Ambeed | A573825-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$40.0 | 2025-03-18 | |

| Chemenu | CM305164-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$53 | 2024-07-19 |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 합성 방법

Synthetic Routes 1

반응 조건

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

참조

- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491

Synthetic Routes 3

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

참조

- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824

Synthetic Routes 4

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,

Synthetic Routes 5

반응 조건

1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

참조

- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65

Synthetic Routes 6

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

Synthetic Routes 7

Synthetic Routes 8

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Synthetic Routes 9

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

참조

- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

Synthetic Routes 10

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

참조

- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

Synthetic Routes 11

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

참조

- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),

Synthetic Routes 12

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

참조

- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631

Synthetic Routes 13

Synthetic Routes 14

반응 조건

1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

참조

- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Synthetic Routes 15

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

Synthetic Routes 16

반응 조건

1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

참조

- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Synthetic Routes 17

반응 조건

1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84

Synthetic Routes 18

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63

Synthetic Routes 19

Synthetic Routes 20

반응 조건

1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt

참조

- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

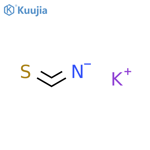

- Potassium thiocyanate

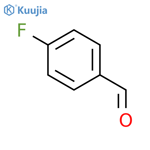

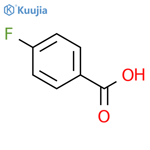

- 4-Fluorobenzoic acid

- 4-Fluorobenzaldehyde

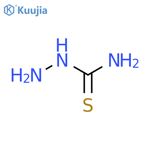

- aminothiourea

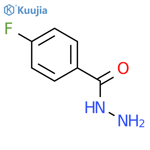

- 4-Fluorobenzohydrazide

- 4-fluorobenzaldehyde thiosemicarbazone

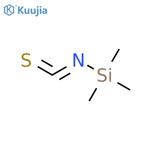

- trimethylsilyl isothiocyanate

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 관련 문헌

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) 관련 제품

- 2167576-66-9(4-chloro-2-(3,3,3-trifluoropropyl)pyrimidine-5-carbonyl chloride)

- 2172439-82-4(5-{spiro2.2pentan-1-yl}-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)

- 896044-24-9(3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine)

- 946252-85-3(methyl 4-oxo-3-2-(piperidin-1-yl)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)

- 1315368-06-9(Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate)

- 482376-12-5(2-(4-Fluorophenyl)pyridine-4-methanol)

- 2097911-41-4(3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile)

- 170011-47-9(1,4-Dioxaspiro4.5dec-7-en-8-yl trifluoromethanesulfonate)

- 928652-45-3(Escitalopram Didesmethyl)

- 2228090-08-0(4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

순결:99%

재다:25g

가격 ($):378.0